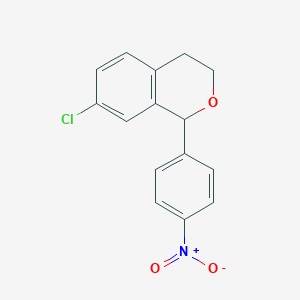

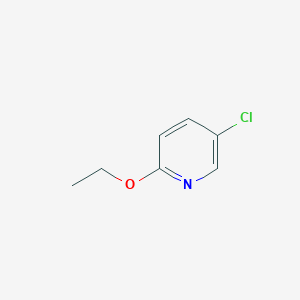

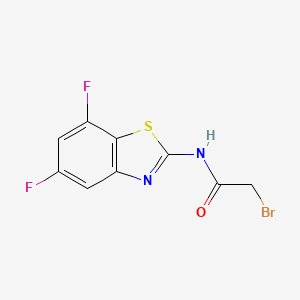

![molecular formula C14H16ClN3O2 B3034841 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide CAS No. 241127-18-4](/img/structure/B3034841.png)

5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide

Übersicht

Beschreibung

The compound "5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and have been studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, the synthesis of related compounds may involve the use of chloro derivatives and subsequent reactions with nucleophiles, as seen in the unsuccessful attempt to prepare ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate from a 5-chloro derivative .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, NMR, and MS. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined to be orthorhombic with specific cell parameters . The crystal structure of another derivative, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was found to be triclinic . These studies provide detailed information about the arrangement of atoms within the molecule and the intermolecular interactions that stabilize the structure.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, addition, and rearrangement. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, as confirmed by X-ray analysis . These reactions are crucial for modifying the structure of pyrazole derivatives to achieve desired properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational methods, such as density functional theory (DFT), are used to predict these properties and to understand the electronic structure of the molecules. For example, DFT calculations were used to examine the molecular geometry and vibrational frequencies of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map provide insights into the reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized using a unique protocol, demonstrating its potential for further chemical investigations. The compound's structure was confirmed through single-crystal X-ray diffraction studies, showcasing its molecular stability and interaction patterns, including intramolecular hydrogen bonds and π-π interactions. This structural analysis provides a foundation for understanding the compound's properties and potential applications in various fields (Achutha et al., 2017).

Medicinal Chemistry and Biological Evaluation

- A library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized, revealing the compound's versatile potential in medicinal chemistry. The detailed synthesis process and the biological evaluation of these compounds, including their toxicity to C. elegans, indicate their significance in drug discovery and development (Donohue et al., 2002).

- Novel pyrazole derivatives with various moieties and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their antimicrobial and anticancer activities, highlighting the compound's therapeutic potential and the importance of structural modifications in enhancing biological activities (Hafez et al., 2016).

Computational Analysis and Rational Design

- The rational design and synthesis of densely functionalized pyrazole derivatives were carried out, focusing on optimizing inhibition of protein kinases. Computational design and analysis provided insights into the candidate drugs' properties and effects on the human body, showcasing the compound's potential in drug design and development (Singh et al., 2009).

Agricultural Applications

- Pyrazole carboxamide derivatives are known as an important class of fungicides. A novel series of these compounds, including 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, were prepared and evaluated for their fungicidal and nematocidal activities. This study showcases the compound's potential applications in agriculture, specifically in pest control (Zhao et al., 2017).

Eigenschaften

IUPAC Name |

5-[1-(4-chlorophenoxy)ethyl]-N-ethylpyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-3-16-14(19)18-13(8-9-17-18)10(2)20-12-6-4-11(15)5-7-12/h4-10H,3H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKFGTJRFFQZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C(=CC=N1)C(C)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001177480 | |

| Record name | 5-[1-(4-Chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide | |

CAS RN |

241127-18-4 | |

| Record name | 5-[1-(4-Chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-(4-Chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

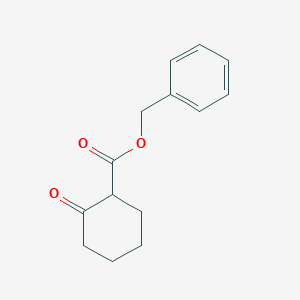

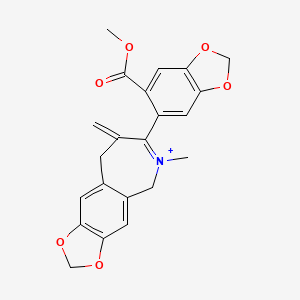

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B3034765.png)

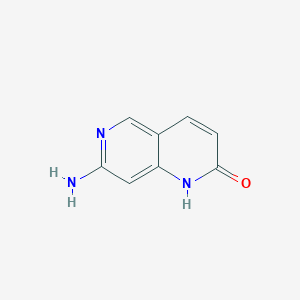

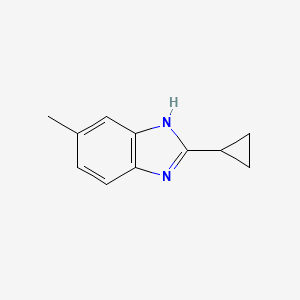

![(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034770.png)

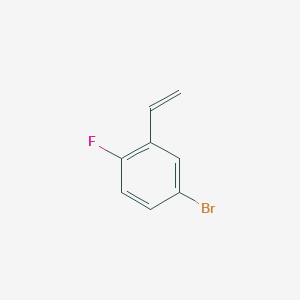

![(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene](/img/structure/B3034771.png)